(2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methanone
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Overview
Description
(2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methanone: is an organic compound characterized by the presence of two methoxy groups and two methyl groups attached to a phenyl ring, along with a methanone group linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows:
Starting Materials: 2,4-Dimethoxybenzoyl chloride and 2,6-dimethylbenzene.
Catalyst: Aluminum chloride (AlCl₃).
Solvent: Dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).
Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of (2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methanone: finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methanone exerts its effects depends on its interaction with molecular targets. The methoxy and methyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating biological pathways. For instance, the compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic processes.
Comparison with Similar Compounds
(2,4-Dimethoxyphenyl)(2,6-dimethylphenyl)methanone: can be compared with other similar compounds such as:
(2,4-Dimethoxyphenyl)(3-methylphenyl)methanone: Differing by the position of the methyl group, which can affect its reactivity and biological activity.
(2,4-Dimethoxyphenyl)(4-methylphenyl)methanone: Another positional isomer with distinct properties.
(2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone: Featuring an additional methoxy group, which can influence its chemical behavior and applications.
The uniqueness of This compound
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(2,6-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-11-6-5-7-12(2)16(11)17(18)14-9-8-13(19-3)10-15(14)20-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMZZEXSKDDSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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